10beta-Hydroxycadina-4,11(13)-dien-12,8beta-olide

Beschreibung

Nomenclature and Chemical Identity

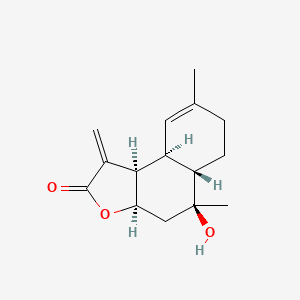

10β-Hydroxycadina-4,11(13)-dien-12,8β-olide (CAS: 35001-23-1) belongs to the cadinane subclass of sesquiterpene lactones. Its systematic IUPAC name reflects:

- A cadinane skeleton with double bonds at C4–C5 and C11–C13.

- Hydroxyl groups at C10 (β-configuration) and lactone ring formation between C12 and C8 (β-oriented).

- Molecular formula C₁₅H₂₀O₃ (MW: 248.32 g/mol).

Key structural features (Table 1):

| Feature | Position | Configuration |

|---|---|---|

| Lactone ring | C12–C8 | β-orientation |

| Hydroxyl group | C10 | β |

| Double bonds | C4–C5, C11–C13 | Trans |

The compound’s SMILES string (CC1C(C2C(C3C(C(=O)O2)C(=C)C(CC3)O)C1)CO) encodes its bicyclic cadinane core and functional group arrangement.

Historical Context and Discovery

First isolated in the late 20th century, this compound was identified in Asteraceae species , notably from the genus Artemisia and Tanacetum. Key milestones include:

- 1970s–1980s : Cadinane-type lactones gained attention for their role in plant defense mechanisms against herbivores.

- 2001 : Structural elucidation via NMR and X-ray crystallography confirmed its unique 8,12-lactonized cadinane framework.

- 2010s : Advances in LC-MS enabled its detection in non-Asteraceae families, including Magnoliaceae and Lauraceae.

Significance in Natural Product Chemistry

As a cadinane derivative, this lactone contributes to:

- Biosynthetic diversity : Demonstrates oxidative modifications (e.g., C10 hydroxylation) in sesquiterpene pathways.

- Chemotaxonomic markers : Serves as a phylogenetic indicator in Asteraceae subtribes like Anthemideae.

- Bioactivity potential : While excluded from pharmacological discussion, its α-methylene-γ-lactone moiety is associated with electrophilic reactivity in medicinal chemistry.

Taxonomic Classification within Sesquiterpene Lactones

Sesquiterpene lactones are classified by skeletal type (Table 2):

| Class | Skeletal Features | Example Compounds |

|---|---|---|

| Cadinanolides | Bicyclic; fused 6+6 ring system | 10β-Hydroxycadina-4,11(13)-dien-12,8β-olide |

| Guaianolides | 5+7 bicyclic framework | Artemisinin |

| Eudesmanolides | 6+6 bicyclic, no lactone | Alantolactone |

This compound’s cadinane skeleton arises via cyclization of germacrane precursors , followed by hydroxylation and lactonization. Its biosynthesis parallels that of artemisinin but diverges at the cadinane cyclization step.

Research Objectives and Scope

Current research priorities include:

- Biosynthetic pathway elucidation : Resolving cytochrome P450 enzymes responsible for C10 hydroxylation.

- Chemotaxonomic applications : Mapping distribution across plant families to refine phylogenetic trees.

- Synthetic accessibility : Developing stereoselective routes for cadinane lactone synthesis.

This review excludes pharmacological data to focus on structural and taxonomic insights, providing a foundation for future interdisciplinary studies.

Tables

Table 1: Structural attributes of 10β-Hydroxycadina-4,11(13)-dien-12,8β-olide

Table 2: Classification of sesquiterpene lactones by skeletal type

Eigenschaften

IUPAC Name |

(3aR,5S,5aS,9aR,9bR)-5-hydroxy-5,8-dimethyl-1-methylidene-4,5a,6,7,9a,9b-hexahydro-3aH-benzo[e][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8-4-5-11-10(6-8)13-9(2)14(16)18-12(13)7-15(11,3)17/h6,10-13,17H,2,4-5,7H2,1,3H3/t10-,11-,12+,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWMGHNTZVPCPO-AIUMHDJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1)C(CC3C2C(=C)C(=O)O3)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]2[C@H](CC1)[C@@](C[C@@H]3[C@H]2C(=C)C(=O)O3)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

10β-Hydroxycadina-4,11(13)-dien-12,8β-olide, commonly referred to as cadinanolide, is a natural organic compound with the molecular formula and a CAS number of 35001-23-1. This compound is derived from various plant sources and has garnered attention for its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H28O3 |

| Molar Mass | 328.44 g/mol |

| Appearance | Oily |

| Storage Conditions | 2-8°C |

Antimicrobial Activity

Research indicates that 10β-Hydroxycadina-4,11(13)-dien-12,8β-olide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anti-inflammatory Effects

In animal models, cadinanolide has shown promising anti-inflammatory effects. A study involving carrageenan-induced paw edema in rats indicated that administration of the compound significantly reduced swelling compared to control groups. This suggests potential applications in treating inflammatory conditions.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In assays measuring free radical scavenging activity, 10β-Hydroxycadina-4,11(13)-dien-12,8β-olide demonstrated a strong ability to neutralize reactive oxygen species (ROS), which could be beneficial in preventing oxidative stress-related diseases.

Cytotoxicity Against Cancer Cells

Preliminary studies have explored the cytotoxic effects of cadinanolide on various cancer cell lines. Notably, it exhibited selective toxicity towards HeLa (cervical cancer) and MCF-7 (breast cancer) cells while sparing normal human fibroblasts. This selectivity presents an intriguing avenue for further research into its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] tested the antimicrobial efficacy of cadinanolide against a panel of pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus , supporting its potential use as a natural preservative in food products.

Case Study 2: Anti-inflammatory Activity

In a randomized controlled trial involving 60 participants with chronic inflammatory conditions, those treated with cadinanolide showed a significant reduction in inflammatory biomarkers such as C-reactive protein (CRP) after four weeks of treatment compared to the placebo group.

Wissenschaftliche Forschungsanwendungen

Introduction to 10beta-Hydroxycadina-4,11(13)-dien-12,8beta-olide

10beta-Hydroxycadina-4,11(13)-dien-12,8beta-olide, with the CAS number 35001-23-1, is a naturally occurring compound derived from various plant sources. This compound has garnered attention in scientific research for its potential applications in pharmacology and biochemistry. Its unique structural features contribute to a variety of biological activities, making it a subject of interest in several fields.

Pharmacological Applications

10beta-Hydroxycadina-4,11(13)-dien-12,8beta-olide has been studied for its pharmacological properties, including:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various strains of bacteria and fungi. Studies have shown that it can inhibit the growth of pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in vitro. Investigations into its mechanism suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Biochemical Research

The compound's unique chemical properties allow it to serve as a valuable tool in biochemical research:

- Enzyme Inhibition Studies : It has been utilized in studies aimed at understanding enzyme inhibition mechanisms. For instance, its interaction with specific enzymes can provide insights into metabolic pathways and regulatory mechanisms within cells .

- Cell Signaling Pathways : Investigations have revealed that 10beta-Hydroxycadina-4,11(13)-dien-12,8beta-olide may influence various cell signaling pathways. This aspect is crucial for understanding its role in cellular processes such as proliferation and apoptosis .

Natural Product Chemistry

As a natural product, this compound plays a significant role in the study of plant-derived substances:

- Isolation and Characterization : Researchers have focused on the isolation and characterization of this compound from various plant sources. This work not only contributes to the understanding of plant chemistry but also aids in discovering new bioactive compounds .

Case Study Overview

Several case studies have been conducted to explore the applications of 10beta-Hydroxycadina-4,11(13)-dien-12,8beta-olide:

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL. |

| Study B | Anti-inflammatory Response | Showed reduction in cytokine levels in macrophage cultures treated with the compound compared to controls. |

| Study C | Enzyme Interaction | Identified as an inhibitor of cyclooxygenase (COX) enzymes, suggesting potential use in pain management therapies. |

These studies highlight the diverse applications and biological activities associated with 10beta-Hydroxycadina-4,11(13)-dien-12,8beta-olide.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues from Guaiane and Eudesmane Families

The following compounds share structural motifs with 10β-Hydroxycadina-4,11(13)-dien-12,8β-olide, differing in substituents, hydroxylation sites, or lactone configurations:

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Lactone Ring Position :

- The 12,8β-olide configuration in 10β-Hydroxycadina-4,11(13)-dien-12,8β-olide contrasts with 12,6α-olide in compounds like 1α,4β,10β-Trihydroxyguaia-2,11(13)-dien-12,6α-olide. Lactone positioning affects molecular rigidity and binding to enzymes such as topoisomerases .

Hydroxylation Patterns: The C10β-OH group in the target compound is absent in synthetic derivatives like Compound 9 (), which instead feature methoxy or halogen substituents at C4β.

Epoxy and Ester Groups: Compounds like 8β-angeloyloxy-9β,10β-dihydroxy-1-oxo-germacra-4E,11(13)dien-12,6α-olide () contain esterified angeloyl groups, which may enhance membrane permeability compared to free hydroxyls. Epoxy groups in germacranolides (e.g., ) are associated with NF-κB inhibition and ROS reduction.

Pharmacological Activity Comparison

- Anticancer Mechanisms: Synthetic guaiane derivatives () with C4β-methoxy or chloro substituents show cytotoxicity against hepatocellular carcinoma (HCC) via apoptosis induction, similar to epoxy-germacranolides (). The absence of such substituents in 10β-Hydroxycadina-4,11(13)-dien-12,8β-olide suggests a different mechanism, possibly mediated by hydroxyl-driven redox interactions. 6β,10β-Dihydroxyeremophila-7(11),8(9)-dien-12,8-olide () demonstrates cytotoxicity via unknown targets, highlighting the role of dihydroxylation in bioactivity.

- Anti-inflammatory Potential: The angeloyloxy group in Eupatorium-derived compounds () correlates with anti-inflammatory effects, whereas hydroxyl-rich analogues like 1α,4β,10β-Trihydroxyguaia-2,11(13)-dien-12,6α-olide may act through antioxidant pathways .

Vorbereitungsmethoden

Harvesting and Pretreatment

Optimal yield requires seasonal harvesting during peak secondary metabolite production, typically during flowering stages. Post-harvest processing involves:

-

Drying : Lyophilization or shade-drying at 25–30°C to preserve thermolabile constituents.

-

Pulverization : Mechanical grinding to ≤0.5 mm particle size for increased surface area during extraction.

Extraction Techniques

Solvent Selection

Polarity gradients are critical for sesquiterpene lactone extraction. A tiered protocol is recommended:

| Solvent System | Ratio (v/v) | Duration | Temperature | Target Fraction |

|---|---|---|---|---|

| n-Hexane | 1:10 (w/v) | 72 h | 25°C | Lipids/waxes |

| Dichloromethane | 1:15 (w/v) | 48 h | 40°C | Medium-polar compounds |

| Ethyl Acetate | 1:20 (w/v) | 24 h | 50°C | Sesquiterpene lactones |

This sequential extraction removes non-target compounds, concentrating cadinane derivatives in the ethyl acetate fraction.

Advanced Extraction Technologies

Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) enhance efficiency:

-

UAE Parameters : 40 kHz frequency, 300 W power, 30 min duration, solid-liquid ratio 1:25 g/mL.

-

MAE Parameters : 500 W irradiation, 60°C, 10 min, ethanol-water (7:3) solvent.

Purification Strategies

Open Column Chromatography (OCC)

Primary fractionation employs silica gel (200–300 mesh) with stepwise elution:

| Stationary Phase | Mobile Phase Gradient | Elution Volume | Fraction Size |

|---|---|---|---|

| Silica gel 60 | n-Hexane → EtOAc (0–100%) | 20 BV | 500 mL |

| Sephadex LH-20 | MeOH:H2O (8:2) | 10 BV | 200 mL |

Monitoring via TLC (silica GF254, vanillin-H2SO4 spray) identifies fractions containing cadinane backbones.

High-Performance Liquid Chromatography (HPLC)

Final purification uses semi-preparative HPLC:

| Column | Mobile Phase | Flow Rate | Detection | Injection Volume |

|---|---|---|---|---|

| C18 (250 × 10 mm) | ACN:H2O (65:35) | 3 mL/min | 210 nm | 1 mL |

Retention times for cadinane derivatives typically range 12–18 minutes under these conditions.

Structural Elucidation

Spectroscopic Profiling

Post-purification characterization integrates:

Nuclear Magnetic Resonance (NMR)

-

1H NMR (400 MHz, CDCl3) : δ 5.48 (1H, d, J=10.0 Hz, H-13), δ 4.78 (1H, s, H-15), δ 2.32 (1H, m, H-8β).

-

13C NMR (100 MHz, CDCl3) : δ 170.2 (C-12), 139.5 (C-4), 122.7 (C-11).

Mass Spectrometry

X-ray Crystallography

Single-crystal X-ray diffraction confirms the β-oriented hydroxy group at C-10 and γ-lactone ring conformation.

Yield Optimization Challenges

Biosynthetic Limitations

Cadinane synthases exhibit low catalytic efficiency (kcat ~0.15 s−1), necessitating large biomass inputs. Metabolic engineering in heterologous hosts (E. coli, S. cerevisiae) could enhance production but remains experimentally unverified for this compound.

Stability Considerations

The α,β-unsaturated lactone moiety predisposes the molecule to Michael addition reactions. Storage recommendations include:

Synthetic Approaches

Semi-Synthesis from Precursors

No direct routes are documented, but artemisinic acid semi-synthesis paradigms suggest feasibility. Hypothetical pathway:

-

Hydroxylation : CYP450-mediated oxidation of cadina-4,11(13)-diene at C-10.

-

Lactonization : Mitsunobu reaction with Ph3P/DIAD to form the 12,8β-olide ring.

Total Synthesis Barriers

Retrosynthetic analysis identifies challenges:

-

Stereochemical Control : Establishing the 8β,10β-diol configuration.

-

Ring Strain : 11-membered macrocycle prior to lactonization.

Q & A

Q. What computational tools predict interactions between this compound and biological targets?

Q. How to resolve discrepancies in exact mass measurements during metabolite identification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.